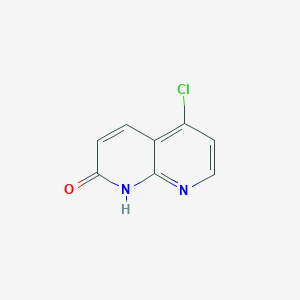

5-chloro-1,8-naphthyridin-2(1H)-one

CAS No.: 250264-28-9

Cat. No.: VC2450962

Molecular Formula: C8H5ClN2O

Molecular Weight: 180.59 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 250264-28-9 |

|---|---|

| Molecular Formula | C8H5ClN2O |

| Molecular Weight | 180.59 g/mol |

| IUPAC Name | 5-chloro-1H-1,8-naphthyridin-2-one |

| Standard InChI | InChI=1S/C8H5ClN2O/c9-6-3-4-10-8-5(6)1-2-7(12)11-8/h1-4H,(H,10,11,12) |

| Standard InChI Key | DIHDSAINCRHSHA-UHFFFAOYSA-N |

| SMILES | C1=CC(=O)NC2=NC=CC(=C21)Cl |

| Canonical SMILES | C1=CC(=O)NC2=NC=CC(=C21)Cl |

Introduction

Chemical Structure and Properties

Molecular Structure

5-chloro-1,8-naphthyridin-2(1H)-one features a bicyclic heterocyclic structure characterized by a naphthyridine core with a chlorine atom at the 5th position and a keto group at the 2nd position. This arrangement creates a unique electronic distribution that influences its chemical behavior and biological interactions. The compound contains two nitrogen atoms in its ring system, contributing to its ability to form hydrogen bonds and participate in various chemical reactions.

Physical and Chemical Properties

The compound 5-chloro-1,8-naphthyridin-2(1H)-one possesses distinct physicochemical properties that make it valuable for chemical research and potential pharmaceutical applications. Table 1 summarizes its key physical and chemical properties.

Table 1: Physicochemical Properties of 5-chloro-1,8-naphthyridin-2(1H)-one

| Property | Value |

|---|---|

| Molecular Formula | C₈H₅ClN₂O |

| Molecular Weight | 180.59 g/mol |

| Physical Appearance | Crystalline solid |

| Solubility | Sparingly soluble in water; soluble in polar organic solvents |

| CAS Number | 250264-28-9 |

| IUPAC Name | 5-chloro-1H-1,8-naphthyridin-2-one |

| InChI | InChI=1S/C8H5ClN2O/c9-6-3-4-10-8-5(6)1-2-7(12)11-8/h1-4H,(H,10,11,12) |

| InChI Key | DIHDSAINCRHSHA-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC(=O)NC2=NC=CC(=C21)Cl |

The presence of the chlorine atom significantly influences the electron density distribution within the molecule, affecting its reactivity patterns and potential interactions with biological targets.

Synthetic Methods

Laboratory Synthesis

The synthesis of 5-chloro-1,8-naphthyridin-2(1H)-one typically involves cyclization reactions using appropriate precursors under controlled conditions. One common synthetic route begins with 2-chloronicotinic acid, which undergoes reaction with ammonia or specific amines under elevated temperature conditions. This process facilitates the formation of the characteristic naphthyridine ring system.

Reaction Conditions

The cyclization process that leads to the formation of 5-chloro-1,8-naphthyridin-2(1H)-one often requires the presence of dehydrating agents such as phosphorus oxychloride (POCl₃), which promotes the critical ring-closing step. The reaction typically proceeds under carefully controlled temperature and pressure parameters to optimize yield and purity.

In industrial settings, the synthesis may employ continuous flow processes and automated reactor systems to ensure consistency and efficiency. These advanced production methods enable precise control of reaction parameters, including temperature gradients, reactant concentrations, and residence times.

Chemical Reactivity

Substitution Reactions

5-chloro-1,8-naphthyridin-2(1H)-one exhibits significant reactivity in substitution reactions, particularly at the chlorine-bearing carbon. The chlorine atom serves as an excellent leaving group, facilitating nucleophilic aromatic substitution reactions with various nucleophiles. Common nucleophiles that participate in these substitution reactions include:

-

Amines (primary and secondary)

-

Thiols

-

Alkoxides

These reactions typically require basic conditions, with common bases including sodium hydride (NaH) or potassium carbonate (K₂CO₃).

Oxidation and Reduction

The compound undergoes oxidation reactions to form corresponding naphthyridine N-oxides when treated with oxidizing agents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA). These N-oxide derivatives serve as valuable intermediates in further synthetic transformations.

Reduction reactions targeting the keto functionality at the 2-position can be achieved using common reducing agents including sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄), yielding hydroxyl derivatives with altered physical and biological properties.

Biological Activity

Antimicrobial Properties

5-chloro-1,8-naphthyridin-2(1H)-one and related naphthyridine derivatives have demonstrated promising antimicrobial activity against various pathogens. The compound's mechanism of action in bacterial systems may involve inhibition of DNA gyrase, an essential enzyme in bacterial DNA replication . This inhibitory activity disrupts bacterial cell division, potentially leading to bactericidal effects.

Research suggests that 1,8-naphthyridine derivatives can enhance the efficacy of conventional antibiotics against resistant bacterial strains. For example, when combined with fluoroquinolone antibiotics such as norfloxacin and lomefloxacin, these compounds have been shown to significantly reduce the minimum inhibitory concentrations (MICs) required for antimicrobial action, indicating synergistic effects .

| Therapeutic Area | Potential Mechanism | Research Status |

|---|---|---|

| Antimicrobial | DNA gyrase inhibition | Preclinical investigations |

| Antiviral | Viral enzyme inhibition | Early research phase |

| Anticancer | Protein kinase inhibition | Preliminary studies |

| Anti-inflammatory | Modulation of inflammatory pathways | Theoretical based on structural features |

In cancer research, naphthyridine derivatives have shown potential as inhibitors of protein kinases involved in cancer progression. Structural modifications to the naphthyridine core have demonstrated increased affinity for specific cancer-related targets, suggesting potential applications in oncology.

Structure-Activity Relationship

Comparison with Related Compounds

Understanding the relationship between structural modifications and biological activity provides valuable insights for medicinal chemistry research. Table 3 compares 5-chloro-1,8-naphthyridin-2(1H)-one with structurally related compounds.

Table 3: Comparison of 5-chloro-1,8-naphthyridin-2(1H)-one with Related Compounds

| Compound | Structural Differences | Impact on Activity |

|---|---|---|

| 1,8-Naphthyridin-2(1H)-one | Lacks chlorine at position 5 | Reduced electrophilicity; different reactivity pattern |

| 5-Bromo-1,8-naphthyridin-2(1H)-one | Bromine instead of chlorine at position 5 | Similar reactivity; potentially increased lipophilicity |

| 5-Methyl-1,8-naphthyridin-2(1H)-one | Methyl group at position 5 | Electron-donating effect; altered electronic distribution |

The presence of the chlorine atom at position 5 significantly influences the compound's chemical reactivity and biological activity profile. The electron-withdrawing nature of chlorine affects the electron density distribution across the molecule, potentially enhancing interactions with specific biological targets.

Impact of Structural Modifications

Structural modifications to the basic naphthyridine scaffold can dramatically alter biological activity. Key positions for modification include:

-

The 5-position (currently occupied by chlorine)

-

The 2-position (currently a keto group)

-

The N-1 position (potential site for alkylation)

These modifications can tune properties such as solubility, receptor binding affinity, and metabolic stability, making the compound more suitable for specific biological applications.

Research Applications

Use in Medicinal Chemistry

In medicinal chemistry, 5-chloro-1,8-naphthyridin-2(1H)-one serves as a valuable scaffold for drug discovery efforts. Its unique structural features make it an attractive starting point for developing compounds with enhanced biological activities through strategic modifications.

Key research applications in medicinal chemistry include:

-

Development of novel antibacterial agents targeting resistant strains

-

Design of enzyme inhibitors for cancer therapy

-

Creation of antiviral compounds with improved pharmacokinetic profiles

Role in Chemical Synthesis

Beyond its direct biological applications, 5-chloro-1,8-naphthyridin-2(1H)-one functions as an important building block in organic synthesis. The reactive chlorine substituent and the naphthyridine core enable diverse transformations leading to more complex heterocyclic structures with applications in materials science and pharmaceutical development.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume